molecular formula C6H2BrClN2 B1447420 4-Bromo-5-chloropicolinonitrile CAS No. 1256823-76-3

4-Bromo-5-chloropicolinonitrile

Cat. No. B1447420
M. Wt: 217.45 g/mol
InChI Key: KKIODOZFQRPYFT-UHFFFAOYSA-N
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Description

“4-Bromo-5-chloropicolinonitrile” is a chemical compound with the molecular formula C6H2BrClN2 . It has an average mass of 217.451 Da and a mono-isotopic mass of 215.908981 Da .


Synthesis Analysis

The synthesis of “4-Bromo-5-chloropicolinonitrile” can be achieved through several methods. One such method involves the reaction of 4,5-dichloro-2-aminopyrimidine with potassium cyanide and 1,4-dibromobutane. Another method involves the reaction of 4-bromo-5-nitrophthalonitrile with aromatic and heterocyclic N- and O-nucleophiles in the presence of bases .


Molecular Structure Analysis

The molecular structure of “4-Bromo-5-chloropicolinonitrile” consists of a pyridine ring substituted with a bromine atom at the 4-position and a chlorine atom at the 5-position .


Physical And Chemical Properties Analysis

“4-Bromo-5-chloropicolinonitrile” has a boiling point of 338.6 °C and a melting point of 193-195 °C. It is highly soluble in dimethyl sulfoxide (DMSO) and moderately soluble in water.

Scientific Research Applications

  • Synthesis and Chemical Transformation:

    • 4-Bromo-2-chlorotoluene, a compound related to 4-Bromo-5-chloropicolinonitrile, has been synthesized using a method involving reduction, diazotization, and Sandmeyer reaction, providing an insight into the chemical transformation possibilities of bromo-chloro nitriles (Xue Xu, 2006).
  • Photosynthesis Inhibition Studies:

    • Compounds similar to 4-Bromo-5-chloropicolinonitrile, like bromoxynil, have been studied for their effects on photosynthesis, particularly their impact on CO2 fixation and fluorescence properties in plants (Z. Szigeti, E. Tóth, G. Paless, 1982).
  • Herbicide Resistance in Transgenic Plants:

    • Research on bromoxynil, a related compound, demonstrates how transgenic plants can be engineered for resistance to herbicides, which could have implications for the use of 4-Bromo-5-chloropicolinonitrile in agricultural settings (D. Stalker, K. Mcbride, L. D. Malyj, 1988).
  • Metabolic Studies:

    • Although not directly on 4-Bromo-5-chloropicolinonitrile, studies on similar compounds provide insights into the metabolic pathways and transformation products in biological systems, which is crucial for understanding the environmental and health impacts of these chemicals (T. Kanamori, H. Inoue, Y. Iwata, Y. Ohmae, T. Kishi, 2002).
  • Herbicide Assays in Biological Specimens:

    • The detection and measurement of related benzonitrile herbicides, like bromoxynil, in various biological specimens are important for diagnosing acute poisoning, which can also be relevant for monitoring and managing the safety aspects of 4-Bromo-5-chloropicolinonitrile (R. Flanagan, M. Ruprah, 1989).

Future Directions

The high reactivity of bromo and nitro groups in similar compounds offers new opportunities for the synthesis of substituted phthalonitriles and various heterocyclic compounds . This suggests potential future directions in the synthesis and application of “4-Bromo-5-chloropicolinonitrile” and related compounds.

properties

IUPAC Name

4-bromo-5-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIODOZFQRPYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chloropicolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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